R 428 dihydrochloride

Description

Significance of Receptor Tyrosine Kinase Axl in Biological Processes

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a crucial mediator of cellular signaling. mdpi.compatsnap.com Its activation by its ligand, the growth arrest-specific protein 6 (Gas6), triggers a cascade of intracellular events that influence a wide range of biological processes. cnr.itwikipedia.org In normal physiological contexts, Axl signaling is involved in the clearance of apoptotic cells and the moderation of innate immune responses. wikipedia.org However, the deregulation and overexpression of Axl have been linked to the progression of various diseases. cnr.itnih.gov

In the context of cancer, Axl is recognized as a key player in tumor progression and metastasis. nih.govmdpi.com Its upregulation is correlated with a poor prognosis in numerous aggressive cancers, including triple-negative breast cancer, acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC). wikipedia.orgnih.gov Axl promotes carcinogenesis by driving several critical cellular processes. mdpi.comwikipedia.org Activation of Axl can stimulate downstream signaling pathways such as PI3K-AKT-mTOR, MEK-ERK, and NF-κB, which collectively enhance cell survival, proliferation, and migration. mdpi.comwikipedia.org Furthermore, Axl is implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. nih.govwikipedia.org It also plays a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govmdpi.com A significant area of research focuses on Axl's role in the development of resistance to chemotherapy, targeted therapies, and immunotherapy. mdpi.comnih.gov

Table 1: Key Biological Processes Modulated by Axl Receptor Tyrosine Kinase | Biological Process | Description | Reference | | --- | --- | --- | | Cell Proliferation & Survival | Axl signaling promotes cell growth and inhibits apoptosis (programmed cell death) through pathways like PI3K/AKT/mTOR and by regulating anti-apoptotic proteins. mdpi.comcnr.it | | Cell Migration & Invasion | Axl activation enhances the motility and invasive capabilities of cells, a critical step in cancer metastasis. wikipedia.orgmdpi.com | | Epithelial-Mesenchymal Transition (EMT) | Axl can induce EMT, a process where stationary epithelial cells gain migratory, mesenchymal characteristics. nih.govwikipedia.org | | Angiogenesis | Axl signaling in endothelial and pericyte cells contributes to the formation of new blood vessels, which is essential for tumor growth. nih.govmdpi.com | | Immune Response Modulation | Axl acts as an inhibitor of the innate immune response, helping to dampen inflammatory responses and natural killer cell activity. wikipedia.org | | Drug Resistance | Overexpression of Axl is frequently associated with acquired resistance to a variety of cancer therapies. mdpi.comnih.gov |

R 428 Dihydrochloride (B599025) as a Research Tool and Investigational Compound in Preclinical Studies

R 428 dihydrochloride is a potent and highly selective small-molecule inhibitor of Axl kinase, which makes it an invaluable tool for studying Axl's functions. nih.govresearchgate.net It binds to the catalytic kinase domain of Axl, effectively blocking its ability to phosphorylate downstream targets and initiate signaling cascades. biomolther.org With an IC50 (half-maximal inhibitory concentration) of 14 nM for Axl, it is significantly more selective for Axl over other related kinases like Mer, Tyro3, and others such as EGFR and HER2. biomolther.orgselleckchem.com This selectivity allows researchers to dissect the specific contributions of Axl signaling in complex biological systems.

Preclinical studies have extensively used R 428 to probe the consequences of Axl inhibition. Research has shown that R 428 effectively blocks Axl-dependent events, including Akt phosphorylation. axonmedchem.comnih.gov In various cancer cell models, treatment with R 428 has been shown to inhibit cell invasion, proliferation, and the production of pro-inflammatory cytokines. nih.govresearchgate.netmdpi.com For instance, in preclinical models of metastatic breast cancer, R 428 administration reduced the metastatic burden and extended survival. selleckchem.comnih.gov It has also demonstrated the ability to inhibit angiogenesis in tumor models. nih.govresearchgate.net

Interestingly, some research indicates that R 428 may induce apoptosis in cancer cells through mechanisms independent of its Axl inhibition. nih.gov One such study found that R 428 can block lysosomal acidification and recycling, leading to the accumulation of autophagosomes and lysosomes, which ultimately triggers apoptosis. nih.govresearchgate.net This suggests that R 428 may have multiple cellular targets or effects, a subject of ongoing investigation. nih.gov Furthermore, preclinical studies have explored the synergistic effects of R 428 with conventional chemotherapies. For example, it has been shown to work synergistically with cisplatin (B142131) to suppress liver micrometastasis in a breast cancer model and to enhance the efficacy of drugs like doxorubicin. nih.govsemanticscholar.org In renal carcinoma cells, R 428 was found to enhance TRAIL-mediated apoptosis by downregulating the expression of survival proteins. mdpi.com These findings highlight the role of R 428 as a critical compound for investigating strategies to overcome drug resistance in cancer. oncotarget.commdpi.com

Table 2: Investigational Profile of R 428 in Preclinical Research

| Parameter | Finding | Cell Lines / Models | Reference |

|---|---|---|---|

| Mechanism of Action | Potent and selective inhibitor of Axl receptor tyrosine kinase. | General | axonmedchem.comnih.gov |

| Axl IC50 | 14 nM | Biochemical Assay | biomolther.orgselleckchem.com |

| Cell Viability IC50 | 11.63 ± 0.05 µM | MDA-MB-231 (Breast Cancer) | biomolther.org |

| Cell Viability IC50 | 7.86 ± 0.1 µM | MCF-7 (Breast Cancer) | biomolther.org |

| Cell Viability IC50 | ~4 µM | H1299 (Lung Cancer) | selleckchem.com |

| Cellular Effects | Blocks Akt phosphorylation, inhibits cell invasion and cytokine production. | Breast Cancer Cells | nih.govresearchgate.net |

| In Vivo Effects | Reduces metastatic burden and prolongs survival in breast cancer models. | MDA-MB-231, 4T1 mouse models | selleckchem.comnih.gov |

| Synergistic Activity | Enhances the anti-cancer effects of cisplatin and doxorubicin. | Breast cancer models | nih.govsemanticscholar.org |

| Alternative Mechanism | Induces apoptosis by blocking lysosomal acidification and recycling. | Various cancer cells | nih.govresearchgate.net |

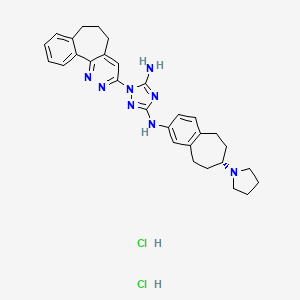

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2108833-51-6 |

|---|---|

Molecular Formula |

C30H36Cl2N8 |

Molecular Weight |

579.6 g/mol |

IUPAC Name |

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-(7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)-1,2,4-triazole-3,5-diamine;dihydrochloride |

InChI |

InChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H |

InChI Key |

KNUMGBTVVFIGFU-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |

Isomeric SMILES |

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |

Canonical SMILES |

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Molecular Mechanisms of Action of R 428 Dihydrochloride

Direct Receptor Tyrosine Kinase Axl Inhibition

R428 dihydrochloride (B599025) exerts its primary effect through direct interaction with the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptors. The binding of its ligand, growth arrest-specific 6 (Gas6), to the extracellular domain of Axl typically triggers dimerization and autophosphorylation of the intracellular kinase domain, initiating a cascade of downstream signals. mdpi.com R428 dihydrochloride intervenes in this process, effectively preventing the transduction of these signals.

A key characteristic of R428 is its high selectivity for Axl. In vitro studies have demonstrated that R428 inhibits Axl with a 50% inhibitory concentration (IC50) of 14 nM. apexbt.com Its selectivity for Axl is significantly greater—over 50-fold—compared to other related kinases. This selectivity profile is crucial for minimizing off-target effects.

| Kinase | Selectivity vs. Axl |

| Abl | >50-fold |

| Mer | >50-fold |

| Tyro3 | >50-fold |

| Insulin (B600854) Receptor (InsR) | >50-fold |

| EGFR | >50-fold |

| HER2 | >50-fold |

| PDGFRβ | >50-fold |

| Data sourced from APExBIO apexbt.com |

R428 dihydrochloride functions by directly blocking the catalytic activity of the Axl kinase at low nanomolar concentrations. nih.govapexbt.com By occupying the ATP-binding pocket of the Axl kinase domain, R428 prevents the phosphorylation of tyrosine residues that are essential for the activation of the kinase and the subsequent recruitment and phosphorylation of downstream signaling proteins. This blockade of Axl's enzymatic function is a central element of its mechanism of action. researchgate.net

Axl-Dependent Downstream Signaling Pathway Modulation

The inhibition of Axl's catalytic activity by R428 dihydrochloride leads to the disruption of multiple downstream signaling pathways that are crucial for cell survival, proliferation, migration, and invasion. The activation of the Gas6/Axl signaling pathway is known to stimulate several cellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. mdpi.com

One of the well-documented downstream effects of R428 is the inhibition of Akt phosphorylation. nih.govapexbt.com Akt, a serine/threonine kinase, is a key node in signaling pathways that promote cell survival and proliferation. The inhibition of Axl by R428 leads to a reduction in the phosphorylation and, consequently, the activation of Akt. nih.govapexbt.com

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of Axl. mdpi.com This pathway is integral to regulating cell growth, survival, and metabolism. nih.gov R428 dihydrochloride's inhibition of Axl leads to the downregulation of the PI3K/Akt pathway. researchgate.net By preventing Axl-mediated activation of PI3K, R428 effectively curtails the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that recruits Akt to the plasma membrane for its activation. youtube.com

The extracellular signal-regulated kinase (ERK) pathway, another key signaling cascade downstream of Axl, is also modulated by R428. researchgate.net The ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. embopress.org Combined treatment with R428 and other inhibitors has been shown to down-regulate phosphorylated ERK (p-ERK), suggesting that R428 contributes to the modulation of this pathway. researchgate.net

p38 and NF-ĸB Signaling Pathway Influence

The AXL signaling cascade influences several downstream pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.govwikipedia.org Activation of AXL can promote cell survival through the modulation of NF-κB, leading to an increase in the expression of anti-apoptotic proteins. mdpi.comembopress.org The activation of the p38 pathway is also considered a downstream effect of AXL signaling. nih.gov

Conversely, some studies indicate that activated AXL can inhibit the Toll-like receptor (TLR)/MYD88/NF-κB pathway. researchgate.net R428, by inhibiting AXL, can therefore influence these pathways. For instance, treatment with R428 has been shown to affect the expression of key proteins in the NF-κB pathway, such as phospho-NF-κB-p65 (p-P65). researchgate.net By blocking AXL, R428 interferes with these survival and inflammatory signals, contributing to its anti-cancer effects.

| Pathway | Role of AXL Activation | Effect of R428 Dihydrochloride (AXL Inhibition) |

|---|---|---|

| p38 MAPK | Activation is downstream of AXL signaling nih.gov | Inhibition of p38 pathway activation |

| NF-κB | Modulates pathway to promote cell survival mdpi.comembopress.orgnih.gov | Interferes with pro-survival signaling; modulates expression of pathway components like p-P65 researchgate.net |

RHO Family Proteins and JAK-STAT Pathway Interactions

AXL signaling activates a wide array of downstream pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. aacrjournals.orgwikipedia.orgnih.gov The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, regulating processes like cell proliferation, differentiation, and immune response. wikipedia.orgnih.gov Inhibition of AXL by R428 can thus disrupt the aberrant activation of this pathway in cancer cells.

Separately, the RHO family of small GTPases, which are key regulators of cellular morphology and motility, have been identified as necessary components for the activation of JAK-STAT signaling by G protein-coupled receptors (GPCRs). nih.govnih.gov While AXL signaling influences the JAK-STAT pathway, the direct modulation of RHO family proteins by R428 in this specific context requires further elucidation. The primary mechanism involves the direct inhibition of AXL, which in turn prevents the downstream activation of STAT proteins. aacrjournals.orgwikipedia.org

SRC Family Kinases Modulation

There is a significant interplay between AXL and SRC family kinases (SFKs), a group of non-receptor tyrosine kinases involved in cell growth, survival, and motility. nih.govd-nb.info AXL can physically associate with and regulate SFKs, such as Lyn kinase. ashpublications.org Furthermore, AXL signaling can potently activate SRC, and conversely, activated SRC can trigger the ligand-independent phosphorylation of AXL. nih.govreactome.org

R428 dihydrochloride has been demonstrated to modulate this axis. Treatment with R428 can suppress the phosphorylation of SFKs, indicating a reduction in their activity. nih.gov In certain cellular contexts, the inhibition of AXL and/or SRC kinases has been shown to prevent the phosphorylation of downstream targets like HDM2, a regulator of the p53 tumor suppressor protein. ashpublications.org This modulation of SRC activity is a key component of the AXL-dependent mechanism of action for R428.

TSC1-TSC2 Complex Inactivation

The tuberous sclerosis complex (TSC), composed of TSC1 (hamartin) and TSC2 (tuberin), is a critical negative regulator of the mTORC1 signaling pathway. biorxiv.orgnih.gov Research has uncovered a relationship between the loss of the TSC1/TSC2 complex and the AXL signaling pathway. In tumors characterized by the loss of TSC1 or TSC2, there is a resulting hyperactivation of mTORC1. latrobe.edu.aunih.gov This mTORC1 activation can lead to the upregulation of the transcription factor JUN, which in turn increases the expression of AXL. latrobe.edu.au

In this context, AXL acts as a downstream effector of TSC1/TSC2 loss. latrobe.edu.au Therefore, in TSC-related tumors where the TSC1-TSC2 complex is already inactivated, the resulting upregulation of AXL contributes to tumorigenesis. The therapeutic value of R428 in this setting would be to target this downstream AXL signaling.

IGF System Activation

Crosstalk between the AXL receptor and the insulin-like growth factor (IGF) system, particularly the IGF-1 receptor (IGF-1R), has been identified as a mechanism contributing to cancer progression and therapeutic resistance. nih.govresearchgate.net The IGF-1R signaling pathway is crucial for cell proliferation and differentiation. nih.govnih.gov Overexpression and activation of both AXL and IGF-1R are common mechanisms of resistance to targeted therapies. researchgate.net

The activation of IGF-1R leads to the stimulation of downstream pathways such as PI3K/AKT and RAS/MAPK. nih.govresearchgate.net While AXL and IGF-1R can function as parallel pathways, their signaling networks can intersect. For example, machine learning analyses have identified AXL expression as a strong predictor for a lack of response to inhibitors targeting the ErbB family of receptors, but not to those targeting the IGFR, suggesting a complex interplay. nih.gov The interaction between these systems highlights the multifaceted nature of signaling in cancer cells, where inhibiting one pathway, such as AXL with R428, can be a strategy to overcome resistance mechanisms involving other receptor tyrosine kinases.

Axl-Independent Mechanisms of R428 Dihydrochloride Action

Beyond its function as an AXL inhibitor, R428 dihydrochloride exhibits potent anti-cancer activity through mechanisms that are independent of its primary target.

Lysosomal Acidification Disruption

A significant AXL-independent mechanism of R428 is its ability to disrupt lysosomal function. nih.gov Studies have revealed that R428 induces extensive cytoplasmic vacuolization and activates caspases, leading to apoptosis, even in cells where it does not inhibit AXL phosphorylation. nih.gov

This effect is attributed to the lysosomotropic properties of R428. As a weak base, the unprotonated form of R428 can diffuse into acidic organelles like lysosomes. researchgate.net Inside the lysosome, it becomes protonated and trapped, leading to an increase in the organelle's internal pH (alkalification). researchgate.net This blockage of lysosomal acidification impairs the function of lysosomal hydrolases, which require an acidic environment for protein degradation. nih.govresearchgate.net The disruption of this crucial cellular recycling process leads to the accumulation of autophagosomes and lysosomes, lysosomal deformation, and ultimately, the induction of apoptotic cell death. nih.gov

| Mechanism | Cellular Process | Outcome |

|---|---|---|

| Lysosomal Acidification Disruption nih.gov | R428 accumulates in lysosomes and raises intra-lysosomal pH researchgate.net | Inhibition of lysosomal hydrolases and protein degradation |

| Autophagic flux is blocked | Accumulation of autophagosomes and lysosomes | |

| Lysosomal deformation and vacuolization | Induction of caspase activation and apoptosis nih.gov |

Inhibition of Protein Degradation and Lysosome Recycling

R 428 dihydrochloride functions as a lysosomotropic agent due to its chemical properties as an amine-containing lipophilic compound. nih.gov As a weak base, its unprotonated form can freely diffuse across cellular membranes into acidic organelles such as lysosomes. researchgate.netresearchgate.net Inside the highly acidic environment of the lysosome (pH 4.5-5.0), the R 428 molecule becomes protonated. researchgate.net This "ion trapping" mechanism leads to a significant accumulation of the compound within these organelles. researchgate.net

The buildup of protonated R 428 rapidly alkalifies the lysosomal lumen, raising its pH and disrupting the acidic environment necessary for the function of lysosomal hydrolases. nih.govresearchgate.net These enzymes are critical for the breakdown of cellular waste, including dysfunctional organelles and proteins, and require a low pH to be active. researchgate.net By neutralizing the lysosomal pH, R 428 effectively deprives these organelles of their protein degradation ability. nih.govresearchgate.net This functional impairment halts the normal process of autophagic degradation and the recycling of cellular components. e-century.usresearchgate.net

| Feature | Description | Source |

| Compound Property | Amine-containing lipophilic compound (weak base) | nih.gov |

| Mechanism of Action | Diffuses into acidic lysosomes, becomes protonated ("ion trapping"), and accumulates. | researchgate.netresearchgate.net |

| Effect on Lysosomes | Alkalifies the lysosomal lumen, inhibiting pH-dependent hydrolases. | nih.govresearchgate.net |

| Consequence | Blocks autophagic protein degradation and lysosome recycling. | e-century.usresearchgate.net |

Induction of Cytoplasmic Vacuolization

A distinct morphological change observed in cells shortly after treatment with R 428 is the induction of extensive cytoplasmic vacuolization. nih.govresearchgate.net These vacuoles begin to appear within an hour of treatment and increase in both number and size over time. researchgate.net This phenomenon is a direct consequence of the compound's lysosomotropic nature. nih.gov

The accumulation of trapped, protonated R 428 molecules inside lysosomes and other acidic organelles increases the intra-organellar osmotic pressure. researchgate.net This osmotic imbalance forces water to enter the lysosomes, causing them to swell and deform, ultimately resulting in the formation of large vacuoles visible throughout the cytoplasm. nih.govresearchgate.net The degree of vacuolization has been found to correlate well with the induction of autophagy initiation across different cancer cell lines. researchgate.net This extensive vacuole formation is a key indicator of R 428's impact on lysosomal function. nih.gov

Caspase Activation (e.g., Caspase-8/9)

The cellular stress and damage resulting from widespread lysosomal dysfunction ultimately push the cell toward programmed cell death, or apoptosis. nih.govresearchgate.net A critical step in this process is the activation of caspases, a family of protease enzymes that execute the apoptotic program. Research has consistently shown that R 428 induces apoptosis through a caspase-dependent pathway. e-century.usnih.govnih.govnih.gov

Studies have demonstrated that treatment with R 428, particularly in combination with other agents like TRAIL, leads to a significant increase in the activity of caspase-3, a key executioner caspase. nih.gov The critical role of caspases in this process was confirmed by experiments using a pan-caspase inhibitor, z-VAD-fmk, which markedly inhibited the apoptosis induced by R 428. nih.gov

Autophagosome and Lysosome Accumulation

Autophagy is a cellular recycling process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular debris and then fuse with lysosomes to degrade their contents. researchgate.net R 428 disrupts this process in a specific manner: it initiates the early stages of autophagy but blocks the final degradation step. e-century.usnih.gov

Evidence for autophagy initiation comes from the observed increase in the levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosome formation. nih.govresearchgate.net However, the degradation of p62/SQSTM1, a protein that is normally cleared by autophagy, does not occur, indicating a blockage in the autophagic flux. researchgate.net This blockage happens because the dysfunctional, alkalified lysosomes cannot effectively fuse with autophagosomes to form functional autolysosomes. researchgate.net The result is a cellular "traffic jam," leading to the accumulation of both autophagosomes and lysosomes within the cell. nih.govnih.govsigmaaldrich.com

Effects on Anti-Apoptotic Proteins (e.g., Bcl-xl, Bcl-2)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, with members that can either promote (e.g., BAX, BAK) or inhibit (e.g., Bcl-2, Bcl-xL) cell death. nih.gov Given that R 428 induces apoptosis, its effect on these regulatory proteins has been a subject of investigation.

In a study examining the expression of multiple apoptosis-related proteins in renal carcinoma cells, treatment with R 428 did not alter the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov The expression of other related proteins such as Mcl-1 and Bim also remained unchanged. nih.gov This suggests that, at least in this context, R 428's pro-apoptotic effect is not mediated by downregulating the expression of these specific anti-apoptotic Bcl-2 family members but rather through the other mechanisms of cellular disruption. nih.gov

| Protein | Family | Role in Apoptosis | Effect of R 428 Treatment | Source |

| Bcl-2 | Bcl-2 Family | Anti-Apoptotic | No change in expression | nih.gov |

| Bcl-xL | Bcl-2 Family | Anti-Apoptotic | No change in expression | nih.gov |

| Mcl-1 | Bcl-2 Family | Anti-Apoptotic | No change in expression | nih.gov |

| c-FLIP | IAP Family | Anti-Apoptotic | Downregulation | nih.gov |

| Survivin | IAP Family | Anti-Apoptotic | Downregulation | nih.gov |

Biological Activities of R 428 Dihydrochloride in Cellular Systems

Cell Invasion and Migration Inhibition

R428 dihydrochloride (B599025) has been shown to effectively inhibit cell invasion and migration in various cancer cell lines. This inhibitory effect is a cornerstone of its anti-metastatic potential. Studies have demonstrated that R428 blocks Axl-dependent events, which are crucial for the migratory and invasive capabilities of cancer cells. dntb.gov.ua

In models of metastatic breast cancer, R428 has been observed to dose-dependently inhibit invasion in MDA-MB-231 and murine 4T1 cells. researchgate.net Similarly, in esophageal squamous cell carcinoma cells (KYSE150 and TE1), treatment with R428 resulted in a significant reduction in both migration and invasion, as demonstrated by wound healing and Matrigel assays. nih.gov The inhibitory effects of R428 on cell invasion and migration have also been documented in neuroblastoma cells. bergenbio.com

| Cell Line | Assay | Observed Effect of R428 Dihydrochloride | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Invasion Assay | Dose-dependent inhibition of invasion. | researchgate.net |

| 4T1 (Murine Breast Cancer) | Invasion Assay | Dose-dependent inhibition of invasion. | researchgate.net |

| KYSE150 (Esophageal Squamous Cell Carcinoma) | Wound Healing & Matrigel Assay | Inhibition of migration and invasion. | nih.gov |

| TE1 (Esophageal Squamous Cell Carcinoma) | Wound Healing & Matrigel Assay | Inhibition of migration and invasion. | nih.gov |

| SKNAS (Neuroblastoma) | Transwell & Wound Healing Assay | Significant reduction in cell invasion and migration. | bergenbio.com |

| SHEP2 (Neuroblastoma) | Transwell & Wound Healing Assay | Significant reduction in cell invasion and migration. | bergenbio.com |

Angiogenesis Inhibition

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. R428 dihydrochloride has been found to inhibit this process. dntb.gov.ua The anti-angiogenic properties of R428 are attributed to its inhibition of the Axl signaling pathway, which plays a role in vascular development. researchgate.net

Research has shown that R428 administration can suppress both tumor angiogenesis and vascular endothelial growth factor (VEGF)-induced corneal neovascularization in vivo. researchgate.net This suggests that R428 can interfere with the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.

| Model System | Observed Effect of R428 Dihydrochloride | Reference |

|---|---|---|

| Corneal Micropocket Model | Inhibition of angiogenesis. | dntb.gov.ua |

| Tumor Models | Inhibition of angiogenesis. | dntb.gov.ua |

| In vivo models | Suppression of tumor angiogenesis and VEGF-induced corneal neovascularization. | researchgate.net |

Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is implicated in cancer invasion and metastasis. R428 dihydrochloride has been shown to regulate EMT by affecting key transcriptional regulators. Specifically, treatment with R428 has been found to lead to a dose-dependent reduction in the expression of Snail, a critical transcriptional regulator of EMT. dntb.gov.ua By downregulating Snail, R428 can potentially reverse the mesenchymal phenotype of cancer cells, thereby reducing their migratory and invasive properties.

| Molecular Target | Cellular Process | Effect of R428 Dihydrochloride | Reference |

|---|---|---|---|

| Snail (Transcriptional Regulator) | Epithelial-Mesenchymal Transition (EMT) | Dose-dependent reduction in expression. | dntb.gov.ua |

| Cell Type | Observed Effect of R428 Dihydrochloride | Reference |

|---|---|---|

| Mouse Tumor Cells | Inhibition of proliferation. | prnewswire.com |

| Cancer Cells | Inhibition of cell growth. | researchgate.net |

Cell Death Induction (Apoptosis)

R428 dihydrochloride has been found to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Interestingly, research has revealed that R428 can induce apoptosis through mechanisms that are independent of its Axl inhibitory function. nih.gov One such mechanism involves the blockage of lysosomal acidification and recycling, leading to the accumulation of autophagosomes and lysosomes, which in turn triggers apoptosis. researchgate.netnih.gov

Studies have shown that R428 treatment can lead to extensive cytoplasmic vacuolization and caspase activation, both hallmarks of apoptosis. nih.gov Furthermore, R428 has been shown to enhance TRAIL-mediated apoptosis in renal carcinoma cells through the downregulation of c-FLIP and survivin expression.

| Mechanism of Action | Cellular Outcome | Key Findings | Reference |

|---|---|---|---|

| Blockage of lysosomal acidification and recycling | Apoptosis | Induces cytoplasmic vacuolization and caspase activation, independent of Axl inhibition. | researchgate.netnih.gov |

| Downregulation of c-FLIP and survivin expression | Enhanced TRAIL-mediated apoptosis | Sensitizes renal carcinoma cells to TRAIL-induced cell death. | uzh.ch |

Modulation of Proinflammatory Cytokine Production (e.g., GM-CSF)

In addition to its direct effects on cancer cells, R428 dihydrochloride can also modulate the tumor microenvironment by altering the production of proinflammatory cytokines. Specifically, R428 has been shown to block the production of granulocyte-macrophage colony-stimulating factor (GM-CSF). dntb.gov.ua The reduction in GM-CSF expression in tumors treated with R428 suggests that this compound can influence the inflammatory state within the tumor microenvironment. dntb.gov.ua

| Cytokine | Effect of R428 Dihydrochloride | Reference |

|---|---|---|

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Dose-dependent reduction in expression. | dntb.gov.ua |

Influence on Preadipocyte Differentiation

There is currently a lack of direct scientific literature detailing the specific effects of R428 dihydrochloride on the differentiation of preadipocytes. However, research into the role of its target, the Axl receptor tyrosine kinase, in adipose tissue provides some context. Studies have indicated that pharmacological and genetic inhibition of Axl can enhance the thermogenic capacity of brown and white adipocytes. Conversely, one study has suggested that Axl deficiency does not have a significant effect on adipogenesis in vitro or in vivo. nih.gov This area requires further investigation to determine if R428 dihydrochloride has any direct influence on the process of preadipocyte differentiation.

Beta Cell Maturation from Human Induced Pluripotent Stem Cells

R428 dihydrochloride, a potent and selective inhibitor of the AXL receptor tyrosine kinase, has been identified as a key small molecule in promoting the maturation of pancreatic beta cells derived from human induced pluripotent stem cells (hiPSCs). stemcell.comnih.gov The generation of functional, mature beta cells from hiPSCs is a critical step for their potential use in diabetes research and cell-based therapies. nih.govresearchgate.net The differentiation process often involves multi-stage protocols that mimic the natural development of the pancreas. nih.govnih.gov

In the later stages of these differentiation protocols, progenitor cells are guided towards a mature beta-cell fate. mdpi.com Research has demonstrated that the inclusion of R428 dihydrochloride during the final stage of differentiation is instrumental in inducing the expression of MAFA (musculoaponeurotic fibrosarcoma oncogene homolog A), a crucial transcription factor for beta cell function and maturation. nih.govnih.gov The resulting cells are characterized as MAFA+/PDX1+/NKX6.1+/NEUROD1+ and are monohormonal, expressing insulin (B600854) but not glucagon (B607659) or somatostatin. mdpi.com

Studies have shown that the application of R428, often in combination with an ALK5 inhibitor and T3, can significantly increase the population of immature beta cells (NKX6.1+/insulin+/glucagon-) to more mature, functional beta cells. nih.govmdpi.com While these R428-treated, iPSC-derived beta cells express key markers of maturity, some studies note that they may still exhibit functional immaturity, such as a delayed glucose response compared to primary human islets. nih.gov However, upon transplantation into diabetic immunodeficient mice, these cells have been shown to mature further, with C-peptide levels reaching comparability to those observed in mice transplanted with human islets within six weeks. nih.gov

Beyond its role in promoting maturation, R428 dihydrochloride has also been investigated for its ability to improve the safety profile of iPSC-derived pancreatic islet cells. kyoto-u.ac.jp During the differentiation process, unwanted proliferative off-target cells can emerge. kyoto-u.ac.jp Research has shown that R428 can significantly reduce the presence of these putative proliferative mesenchymal-like stem cells, thereby enhancing the purity of the final cell product. kyoto-u.ac.jp

The table below summarizes key research findings regarding the use of R428 dihydrochloride in the maturation of hiPSC-derived beta cells.

| Parameter | Finding | Reference |

| Mechanism of Action | Potent and selective inhibitor of AXL receptor tyrosine kinase. | stemcell.com |

| Role in Maturation | Induces the expression of the mature beta cell marker MAFA. | nih.gov |

| Cellular Outcome | Promotes the generation of MAFA+/PDX1+/NKX6.1+/NEUROD1+ monohormonal beta cells. | mdpi.com |

| In Vivo Function | Transplanted cells achieve C-peptide levels comparable to human islets in diabetic mice. | nih.gov |

| Functional Limitation | In vitro-matured cells may exhibit a delayed response to glucose. | nih.gov |

| Safety Application | Reduces the presence of unwanted proliferative off-target cells. | kyoto-u.ac.jp |

R 428 Dihydrochloride in Preclinical Disease Models

Oncology Models

In preclinical studies of metastatic breast cancer, R-428 has demonstrated significant efficacy in reducing tumor spread and improving survival. The compound has been shown to block Axl-dependent events such as Akt phosphorylation and cancer cell invasion. cancer-research-network.com In vivo, administration of R-428 led to a dose-dependent reduction in the expression of the epithelial-mesenchymal transition (EMT) regulator, Snail.

Research utilizing mouse models of metastatic breast cancer has provided key insights into the inhibitor's action. In an intracardiac model using MDA-MB-231 cells and an orthotopic model with 4T1 cells, R-428 treatment reduced the metastatic burden and significantly extended survival. cancer-research-network.com Furthermore, the compound showed a synergistic effect with the chemotherapeutic agent cisplatin (B142131), enhancing the suppression of liver micrometastasis. medchemexpress.commedchemexpress.com These findings highlight that Axl signaling is a key regulator of breast cancer metastasis and that its blockade with R-428 confers therapeutic value. cancer-research-network.com

Table 1: R-428 Dihydrochloride (B599025) in Metastatic Breast Cancer Models

| Model Type | Cell Line | Key Research Findings |

|---|---|---|

| Intracardiac Mouse Model | MDA-MB-231 | Reduced metastatic burden and extended survival. cancer-research-network.com |

| Orthotopic Mouse Model | 4T1 | Reduced metastatic burden and extended survival. cancer-research-network.com |

| In Vitro Invasion Assay | MDA-MB-231, 4T1 | Dose-dependent inhibition of cancer cell invasion. cancer-research-network.com |

R-428 (BGB324) has been evaluated in preclinical models of Chronic Lymphocytic Leukemia (CLL), where the Axl kinase is constitutively active. nih.govmdpi.com In CLL, Axl is part of a signaling complex that includes the Src family kinase LYN, which is associated with poor responses to therapy. mdpi.com

Preclinical investigations have shown that treatment with BGB324 leads to a decrease in the activation of LYN in CLL patient samples. mdpi.com This is significant because inhibiting LYN activation did not, in turn, affect Axl activation, suggesting Axl is upstream in this particular pathway. Furthermore, AXL inhibition in CLL models has been associated with a reduction in the levels of anti-apoptotic proteins like MCL-1 and BCL-2, and an increase in pro-apoptotic proteins such as Bim. researchgate.net These findings indicate that targeting Axl with R-428 disrupts key survival signaling pathways in CLL cells. mdpi.com

Table 2: R-428 Dihydrochloride in B-cell Chronic Lymphocytic Leukemia (CLL) Models

| Model Type | Source | Key Research Findings |

|---|---|---|

| In Vitro Patient Samples | Primary CLL Cells | Decreased activation of LYN kinase upon BGB324 treatment. mdpi.com |

In non-small cell lung carcinoma (NSCLC), high Axl expression is often linked to a poor prognosis and the development of resistance to targeted therapies, particularly EGFR inhibitors. aacrjournals.orgnih.govfrontiersin.org Preclinical studies have positioned R-428 (BGB324) as a promising agent to overcome this resistance.

In human NSCLC xenograft models, treatment with BGB324 successfully blocked the emergence of acquired resistance to erlotinib, an EGFR inhibitor, which is often associated with an epithelial-to-mesenchymal transition (EMT). aacrjournals.orgfrontiersin.org Moreover, preclinical models have shown a synergistic anti-tumor effect when BGB324 is combined with the chemotherapeutic drug docetaxel (B913). nih.gov This combination has been reported to increase docetaxel sensitivity significantly. nih.gov These studies provide a strong rationale for the clinical investigation of R-428 in combination with standard therapies for NSCLC. aacrjournals.orgtandfonline.com

Table 3: R-428 Dihydrochloride in Non-Small Cell Lung Carcinoma (NSCLC) Models

| Model Type | Therapy Combination | Key Research Findings |

|---|---|---|

| Human NSCLC Xenografts | BGB324 + Erlotinib | Blocked the emergence of EMT-associated acquired resistance to erlotinib. aacrjournals.orgfrontiersin.org |

| Human NSCLC Xenografts | BGB324 + Chemotherapy | Combination treatment inhibited tumor growth. aacrjournals.org |

The utility of R-428 has also been explored in cervical cancer models. A study utilizing the HeLa cervical cancer cell line investigated the molecular mechanisms behind the compound's cell-killing activity. nih.gov

The research found that R-428 induced apoptosis in HeLa cells, a process characterized by the activation of caspases-8 and -9, and the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov Interestingly, these apoptotic events were observed to be independent of the drug's inhibitory effect on Axl phosphorylation. The study suggested a novel mechanism of action where R-428 blocks lysosomal acidification and recycling, leading to the accumulation of autophagosomes and lysosomes, which ultimately triggers apoptosis. nih.gov

Table 4: R-428 Dihydrochloride in Cervical Cancer Models

| Model Type | Cell Line | Key Research Findings |

|---|---|---|

| In Vitro Cell Culture | HeLa | Induced a series of apoptotic events, including caspase-8/9 activation and PARP cleavage. nih.gov |

| In Vitro Cell Culture | HeLa | Apoptosis induction was found to be independent of Axl phosphorylation inhibition. nih.gov |

In preclinical melanoma models, R-428 has been shown to disrupt key processes involved in metastasis. The compound significantly interferes with the migration and invasion of Axl-positive melanoma cells. medchemexpress.commedchemexpress.com

In vitro studies using the IgR3 and WM852 melanoma cell lines demonstrated that treatment with R-428 dramatically inhibited both migration and invasion. biorxiv.org This effect was comparable to that achieved by directly knocking down Axl expression. Furthermore, there is evidence to suggest that Axl is a key signaling molecule that helps melanoma cells evade the effects of BRAF inhibitors like vemurafenib. uib.no This indicates that inhibiting Axl with R-428 could be a viable strategy to overcome targeted therapy resistance in BRAF-mutant melanoma. uib.no

Table 5: R-428 Dihydrochloride in Melanoma Models

| Model Type | Cell Line(s) | Key Research Findings |

|---|---|---|

| In Vitro Migration/Invasion Assay | Axl-positive melanoma cells | Significantly interfered with mechanisms of migration and invasion. medchemexpress.commedchemexpress.com |

| In Vitro Migration/Invasion Assay | IgR3, WM852 | Dramatically inhibited migration and invasion. biorxiv.org |

The role of Axl in prostate cancer progression and therapeutic resistance has led to the preclinical investigation of Axl inhibitors. Axl has been identified as a key regulator of cell proliferation, migration, invasion, and resistance to docetaxel in prostate cancer. grantome.com

While much of the in-depth preclinical work in prostate cancer bone metastasis models has utilized other Axl inhibitors like soluble decoy receptors, these studies establish a strong rationale for targeting the Axl pathway. grantome.comurotoday.com Specific research involving R-428 has included its use in docetaxel-resistant prostate cancer cell lines, such as PC3-DR and DU145-DR, to analyze Axl expression via western blotting. medchemexpress.com This foundational work supports the concept that Axl inhibition could be an effective strategy to reverse chemotherapy resistance in metastatic, castration-resistant prostate cancer (mCRPC). grantome.com

Table 6: R-428 Dihydrochloride in Prostate Cancer Models

| Model Type | Cell Line(s) | Key Research Findings |

|---|---|---|

| In Vitro Cell Culture | PC3-DR, DU145-DR | Used to analyze the expression of Axl in docetaxel-resistant cells. medchemexpress.com |

Influence on Tumor Burden in Preclinical Assays

R-428 dihydrochloride, also known as bemcentinib (B612113), has demonstrated significant effects on reducing tumor burden in various preclinical cancer models. As a selective inhibitor of the AXL receptor tyrosine kinase, its mechanism of action involves disrupting pathways crucial for tumor cell proliferation, survival, migration, and invasion.

In models of metastatic breast cancer, administration of R-428 has been shown to decrease the metastatic burden and prolong survival. Specifically, in an intracardiac model using MDA-MB-231 human breast cancer cells and an orthotopic model with 4T1 murine breast cancer cells, R-428 treatment led to a notable extension in median survival. researchgate.net Furthermore, the combination of R-428 with the chemotherapeutic agent cisplatin resulted in a synergistic enhancement of the suppression of liver micrometastasis. researchgate.net

The anti-tumor effects of R-428 are not solely attributed to its direct action on cancer cells but also involve the modulation of the tumor microenvironment and the host immune system. researchgate.net Studies using a murine ovarian cancer model with ID8 cells revealed that the tumor-suppressive effect of R-428 was significantly diminished in immunodeficient (nude) mice compared to syngeneic mice with a competent immune system. researchgate.net This suggests that the therapeutic efficacy of R-428 is, in part, mediated by an intact immune response. The involvement of the immune system is further supported by findings that the depletion of CD4+ or CD8+ T cells weakened the anti-tumor effect of R-428. researchgate.net

Preclinical investigations have also highlighted the potential of R-428 to enhance the efficacy of immunotherapy. In murine models of non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and pancreatic cancer, treatment with bemcentinib was found to reverse tumor immune suppression. mdpi.com This was associated with a reduction in myeloid-derived suppressor cells and an increase in the infiltration of NK and CD8+ T cells into the tumor. mdpi.com

The table below summarizes key findings from preclinical studies on the effect of R-428 on tumor burden.

| Cancer Model | Cell Line | Key Findings | Reference |

| Metastatic Breast Cancer | MDA-MB-231 (human) | Reduced metastatic burden; Synergized with cisplatin to suppress liver micrometastasis. | researchgate.net |

| Metastatic Breast Cancer | 4T1 (murine) | Prolonged median survival (>80 days vs. 52 days for control). | researchgate.net |

| Ovarian Cancer | ID8 (murine) | Suppressed tumor growth in immunocompetent mice; effect diminished in immunodeficient mice. | researchgate.net |

| Non-Small Cell Lung Cancer, Triple-Negative Breast Cancer, Pancreatic Cancer | Murine Models | Reversed tumor immune suppression; Increased tumor infiltration of NK and CD8+ T cells. | mdpi.com |

Pulmonary Arterial Hypertension (PAH) Models

The role of the AXL signaling pathway in pulmonary arterial hypertension (PAH) is complex and presents a more nuanced picture compared to its role in oncology. Preclinical studies investigating the effects of R-428 in animal models of PAH have yielded paradoxical results, suggesting that AXL inhibition may not be beneficial and could even be detrimental in this disease context.

In a mouse model of PAH induced by the VEGF receptor antagonist SU5416 and hypoxia (Su/Hx), researchers observed an upregulation of AXL protein and mRNA in the lungs. researchgate.net However, treatment with R-428 did not lead to a decrease in right ventricular pressure, a key indicator of PAH severity. researchgate.netahajournals.org Similarly, other hemodynamic parameters such as mean pulmonary artery pressure and right ventricular resistance did not show improvement with R-428 administration in this model. researchgate.netahajournals.org

Effects on Apoptotic, Inflammatory, and Immune Responses in Experimental Models

Further investigation into the mechanisms underlying the effects of R-428 in PAH models has revealed its influence on apoptosis, inflammation, and immune responses. In rat models of PAH (both Su/Hx and monocrotaline-induced), administration of R-428 led to an increase in markers of apoptosis within the lung tissue and specifically in pulmonary vessel endothelial cells. researchgate.net This was evidenced by increased Caspase-3 activity and elevated levels of p53 and its downstream target p21. researchgate.net

In addition to pro-apoptotic effects, R-428 treatment was associated with an increase in inflammatory and immune markers. The levels of nitrotyrosine and phospho-signal transducer and activator of transcription 3 (phospho-STAT3), both indicators of inflammation, were elevated in the lungs of rats treated with R-428. researchgate.net Furthermore, there was an increase in the mRNA levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6). researchgate.net The activation of apoptotic signals was also suggested by increased levels of phosphatidylserine (B164497) and anti-cardiolipin IgG in the plasma of Su/Hx rats treated with R-428. researchgate.net

The table below summarizes the observed effects of R-428 on apoptotic, inflammatory, and immune markers in experimental PAH models.

| PAH Model | Marker | Effect of R-428 | Reference |

| Su/Hx and MCT Rat Models | Caspase-3 activity | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | p53 protein | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | p21 protein | Increased | researchgate.net |

| Su/Hx Rat Model | Plasma phosphatidylserine | Increased | researchgate.net |

| Su/Hx Rat Model | Plasma anti-cardiolipin IgG | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | Lung nitrotyrosine | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | Lung phospho-STAT3 | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | Lung IFN-γ mRNA | Increased | researchgate.net |

| Su/Hx and MCT Rat Models | Lung IL-6 mRNA | Increased | researchgate.net |

Axl's Paradoxical Roles in PAH Pathogenesis

The findings from preclinical studies using R-428 in PAH models point towards a paradoxical role for AXL in the pathogenesis of this disease. While AXL is a well-established target in cancer due to its role in promoting cell proliferation and survival, its function in the pulmonary vasculature appears to be more complex.

Research has indicated that AXL is a key regulator of endothelial bone morphogenetic protein receptor 2 (BMPR2) signaling. researchgate.net Mutations in BMPR2 are the most common genetic cause of heritable PAH, and its signaling pathway is crucial for maintaining endothelial cell health and preventing apoptosis. The inhibition of AXL with R-428 was found to abrogate BMPR2 signaling and increase apoptosis of pulmonary endothelial cells. researchgate.net This suggests that AXL may have a protective role in the pulmonary endothelium, and its inhibition could exacerbate the endothelial dysfunction that is a hallmark of PAH.

In contrast to its effects on endothelial cells, AXL inhibition with R-428 has been shown to reduce the proliferation and migration of human pulmonary arterial smooth muscle cells (hPASMCs). researchgate.net The proliferation of these cells contributes to the vascular remodeling seen in PAH. This dual and opposing role of AXL in different cell types within the pulmonary vasculature highlights the complexity of targeting this pathway for therapeutic intervention in PAH. The detrimental effects observed in endothelial cells, particularly the disruption of BMPR2 signaling and increased apoptosis, appear to outweigh the potential benefits of inhibiting smooth muscle cell proliferation in the context of established PAH in these preclinical models.

Mechanisms of Acquired Resistance to Axl Inhibition by R 428 Dihydrochloride

Crosstalk with Other Receptor Tyrosine Kinases (e.g., c-MET, EGFR, HER2/HER3, VEGFR, PDGFR, FLT3)

One of the predominant mechanisms of acquired resistance to Axl inhibition is the activation of alternative receptor tyrosine kinases (RTKs), which provides a "bypass" route for downstream signaling. nih.govoaepublish.com This crosstalk allows cancer cells to maintain proliferation and survival signals despite the effective blockade of the Axl receptor.

Activation of Axl itself has been identified as a bypass resistance mechanism in non-small cell lung cancer (NSCLC) with acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). amegroups.orgconsensus.app This highlights the reciprocal nature of RTK crosstalk. When Axl is inhibited by R 428, other RTKs can become activated to compensate. For instance, amplification of the c-MET proto-oncogene can drive resistance by activating ERBB3 (HER3)-dependent signaling to the PI3K pathway, a critical survival pathway. nih.gov This c-MET-driven activation of HER3 can occur independently of EGFR mutations, providing a robust escape mechanism. nih.gov

Similarly, the upregulation and activation of other HER family members, such as EGFR and HER2, can contribute to resistance. nih.gov This can involve the formation of heterodimers (e.g., AXL-EGFR or AXL-HER3), which can sustain signaling even when one of the receptors is inhibited. nih.gov The interaction between different RTKs like c-MET and EGFR can initiate downstream PI3K/Akt and Grb2/MAPK signaling, leading to anti-apoptotic effects and increased tumor cell proliferation, thereby bypassing the need for Axl signaling. researchgate.net This intricate network of interactions means that monotherapy targeting Axl can be circumvented by the upregulation or hyperactivation of other RTKs. researchgate.netresearchgate.net

| Interacting RTK | Mechanism of Crosstalk | Downstream Effect | Reference |

|---|---|---|---|

| c-MET | Gene amplification and/or ligand (HGF) induced activation. | Drives HER3-dependent activation of the PI3K pathway. | nih.govresearchgate.net |

| EGFR | Upregulation and formation of heterodimers with other receptors like HER3. | Sustains PI3K/Akt and MAPK signaling to promote proliferation. | nih.govamegroups.orgresearchgate.net |

| HER2/HER3 | Activation of HER2/HER3 dimers and subsequent signaling. | Potent activation of c-Met downstream pathways, particularly PI3K/Akt. | nih.govnih.govresearchgate.net |

| VEGFR, PDGFR, FLT3 | Activation of these RTKs can support angiogenesis and cell survival pathways. | Provides alternative signaling routes for tumor growth and survival. | researchgate.net |

Compensation by Alternative Signaling Pathways

Even with effective Axl inhibition, cancer cells can develop resistance by rewiring their intracellular signaling networks to reactivate key downstream pathways essential for their growth and survival. oncotarget.com The most commonly implicated compensatory pathways are the RAS/RAF/MEK/ERK (MAPK) and PI3K/PTEN/AKT/mTOR cascades. oncotarget.commdpi.com

These pathways are central hubs that integrate signals from multiple RTKs and regulate fundamental cellular processes like cell cycle progression, proliferation, and apoptosis. oncotarget.com When R 428 blocks Axl, the initial effect is the downregulation of these pathways. However, resistant cells can restore this signaling through various mechanisms. For example, mutations in components of these pathways (e.g., KRAS or PIK3CA) can lead to their constitutive activation, rendering them independent of upstream signals from Axl.

Furthermore, signaling through other pathways, such as the STAT3 pathway, can also mediate resistance. mdpi.com Persistent STAT3 activation, often driven by cytokines like IL-6 from the tumor microenvironment, can upregulate the expression of anti-apoptotic proteins and cell cycle regulators, thereby promoting cell survival and overcoming the effects of R 428. mdpi.com Research has shown that R 428 can overcome chemoresistance through the Akt/GSK-3β/β-catenin pathway in certain cancer cells, indicating the importance of these alternative routes in drug sensitivity. nih.gov

| Alternative Pathway | Mechanism of Compensation | Outcome | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Reactivation via crosstalk from other RTKs (e.g., c-MET, EGFR) or mutations in pathway components. | Promotes cell survival, inhibits apoptosis, and supports proliferation. | oncotarget.com |

| MAPK/ERK | Reactivation through upstream signals (e.g., other RTKs) or mutations (e.g., KRAS). | Stimulates cell cycle progression and proliferation. | oncotarget.com |

| STAT3 | Activation by cytokines (e.g., IL-6) from the tumor microenvironment. | Upregulates survival proteins and masks the effects of targeted therapy. | mdpi.com |

| Akt/GSK-3β/β-catenin | Modulation of this pathway can influence chemoresistance profiles. | Contributes to cell survival and epithelial-mesenchymal transition (EMT). | nih.gov |

Role of Tumor Microenvironment in Resistance Pathways

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular components that critically influences tumor progression and therapeutic response. nih.govnih.gov The TME can confer resistance to R 428 through several mechanisms, creating a protective niche for cancer cells. frontiersin.org

Stromal cells, such as cancer-associated fibroblasts (CAFs), are key players in this process. frontiersin.org CAFs can secrete growth factors, such as Hepatocyte Growth Factor (HGF), the ligand for the c-MET receptor. Elevated HGF levels can activate c-MET signaling in tumor cells, providing a potent bypass mechanism to Axl inhibition. researchgate.net Additionally, immune cells within the TME, like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), can secrete cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) that activate pro-survival pathways like STAT3 and NF-κB in cancer cells. nih.govfrontiersin.org

The extracellular matrix (ECM), another crucial component of the TME, can also contribute to resistance. Increased ECM stiffness can promote integrin signaling, which in turn activates pathways like PI3K-Akt, fostering cell survival and resistance to therapy. nih.gov This cell-adhesion mediated drug resistance can physically shield cancer cells from the full effects of R 428. researchgate.net

Alterations in Drug Transport and Cellular Metabolism

Resistance to R 428 can also arise from cell-autonomous changes that limit the drug's intracellular concentration or alter cellular metabolism to withstand its effects.

Drug Transport: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). researchgate.net These transporters function as efflux pumps, actively removing xenobiotics, including therapeutic drugs, from the cell. frontiersin.org Increased efflux of R 428 would lower its intracellular concentration, reducing its ability to effectively inhibit the Axl kinase.

Cellular Metabolism: Cancer cells are characterized by reprogrammed metabolism, and further metabolic alterations can support drug resistance. nih.govnih.gov To survive Axl inhibition, resistant cells may enhance glycolysis (the Warburg effect) or increase their reliance on alternative energy sources like fatty acid oxidation. nih.govresearchgate.net This metabolic flexibility ensures that the cells have a sufficient supply of ATP and biosynthetic precursors to maintain viability and proliferate. nih.gov Furthermore, metabolic reprogramming can lead to the increased production of antioxidant molecules like glutathione, which helps cells cope with the oxidative stress induced by therapy, thereby preventing apoptosis. nih.gov

Methodological Approaches in R 428 Dihydrochloride Research

In Vitro Experimental Systems

In vitro studies are fundamental to understanding the direct effects of R428 dihydrochloride (B599025) on cellular functions. These experimental systems allow for controlled investigation of the compound's biochemical and cellular activities.

The selection of appropriate cell lines is a critical first step in the in vitro evaluation of R428 dihydrochloride. Researchers utilize a diverse panel of human and murine cancer cell lines, chosen for their known expression levels of Axl and their relevance to specific cancer types. The cell lines are maintained in culture using standard aseptic techniques and specific growth media to ensure their viability and experimental reproducibility.

Commonly used cell lines in R428 dihydrochloride research include:

Breast Cancer: MDA-MB-231, 4T1, MB231

Cervical Cancer: HeLa

Lung Cancer: H1299, H1650, A549

Hepatocellular Carcinoma: Bel7404, 97H, Bel7402

Choriocarcinoma: SW71, Jeg-3

Prostate Cancer: PC3-DR, DU145-DR

These cell lines are cultured in appropriate media, often supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment with specific temperature, humidity, and carbon dioxide levels.

Biochemical assays are employed to quantify the direct interaction of R428 dihydrochloride with its molecular target and to assess its impact on downstream signaling pathways.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key measure of the potency of R428 dihydrochloride. altogenlabs.com It is determined through dose-response studies where cells are treated with increasing concentrations of the compound. altogenlabs.com The IC50 value represents the concentration of R428 dihydrochloride required to inhibit a specific biological or biochemical function by 50%. researchgate.net This is a critical parameter for comparing the potency of different inhibitors and for guiding the selection of concentrations for further experiments. altogenlabs.comnih.gov

Western Blot for Phosphorylation States: Western blotting is a widely used technique to detect and quantify the phosphorylation status of specific proteins within a cell. nih.gov In the context of R428 dihydrochloride research, this assay is crucial for demonstrating the inhibition of Axl kinase activity. bio-rad-antibodies.com Cell lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of Axl and its downstream targets. nih.govbio-rad-antibodies.com A decrease in the phosphorylation signal in treated cells indicates effective target inhibition. bio-rad-antibodies.com

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is another antibody-based technique used to measure the concentration of specific proteins. It can be adapted to assess the levels of phosphorylated proteins or other biomarkers affected by R428 dihydrochloride treatment.

The following table summarizes the IC50 values of R428 against various kinases, demonstrating its selectivity for Axl.

| Kinase | IC50 (nmol/L) |

| Axl | 14 |

| Tie-2 | >100 |

| Flt-1 | >100 |

| Flt-3 | >100 |

| Ret | >100 |

| Abl | >100 |

| Insulin (B600854) Receptor | >1000 |

| EGFR | >1000 |

| HER2 | >1000 |

| PDGFRβ | >1000 |

| This table is for illustrative purposes and the values are approximations based on available research. researchgate.net |

Cell-based functional assays are essential for understanding the physiological consequences of R428 dihydrochloride treatment on cancer cells. These assays provide insights into the compound's ability to modulate key cellular processes involved in tumor progression and metastasis.

Cell Invasion and Migration Assays: The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. nih.gov Transwell migration and invasion assays, also known as Boyden chamber assays, are commonly used to evaluate the effect of R428 dihydrochloride on these processes. nih.govnih.gov In these assays, cells are seeded in the upper chamber of a transwell insert, and a chemoattractant is placed in the lower chamber. nih.gov For invasion assays, the membrane of the insert is coated with an extracellular matrix-like substance. nih.gov The number of cells that migrate or invade through the membrane is quantified to assess the inhibitory effect of the compound. nih.gov Studies have shown that R428 can reduce the migratory and invasive abilities of esophageal squamous cell carcinoma cells. researchgate.net

Cell Proliferation Assays: These assays measure the effect of R428 dihydrochloride on the growth and division of cancer cells. Various methods, such as direct cell counting or colorimetric assays that measure metabolic activity, are used to determine the rate of cell proliferation over time.

Preadipocyte Differentiation Assays: The role of Axl in cellular differentiation can be investigated using preadipocyte differentiation assays. These assays assess the ability of preadipocytes to differentiate into mature adipocytes in the presence or absence of R428 dihydrochloride.

Beta Cell Maturation Assays: Similarly, the influence of Axl signaling on the maturation of pancreatic beta cells can be studied using specific in vitro models.

Apoptotic Assays and Flow Cytometry: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. R428 has been shown to induce apoptosis in various cancer cells. nih.govsemanticscholar.org Flow cytometry is a powerful technique used to analyze the cell cycle and quantify the percentage of apoptotic cells in a population. Cells are stained with specific fluorescent dyes that bind to apoptotic markers, allowing for their detection and quantification. mdpi.com Research has indicated that R428 can sensitize cancer cells to TRAIL-induced apoptosis. mdpi.comnih.gov

Molecular biology techniques are employed to investigate the effects of R428 dihydrochloride on gene and protein expression, providing a deeper understanding of its mechanism of action.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis are used to measure changes in the expression levels of specific genes following treatment with R428 dihydrochloride. nih.gov This allows researchers to identify the downstream signaling pathways that are modulated by Axl inhibition. nih.gov

Axl Knockdown: To confirm that the observed effects of R428 dihydrochloride are indeed mediated through the inhibition of Axl, researchers often use Axl knockdown techniques. mdpi.com Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to specifically silence the expression of the Axl gene. mdpi.com The effects of Axl knockdown are then compared to the effects of R428 dihydrochloride treatment. mdpi.com

In Vivo Animal Models

Xenograft and orthotopic models are the most commonly used in vivo systems for studying cancer. nih.govreactionbiology.com

Xenograft Models: In xenograft models, human cancer cells are implanted into immunodeficient mice, typically subcutaneously. nih.gov This allows for the easy monitoring of tumor growth and response to treatment.

Orthotopic Models: Orthotopic models involve the implantation of cancer cells into the corresponding organ of origin in the animal. nih.govcriver.comabnova.com For example, breast cancer cells are injected into the mammary fat pad of mice. nih.govnih.govsemanticscholar.org These models more accurately recapitulate the tumor microenvironment and the metastatic process compared to subcutaneous xenograft models. criver.comnih.govresearchgate.net

Breast Cancer Metastasis Models in Mice: To study the effect of R428 dihydrochloride on breast cancer metastasis, researchers utilize orthotopic models where human breast cancer cells, such as MDA-MB-231, are injected into the mammary fat pad of immunodeficient mice. nih.gov The growth of the primary tumor and the subsequent spread of cancer cells to distant organs, such as the lungs and liver, can be monitored over time. nih.govnih.gov

The following table provides an overview of the cell lines and corresponding in vivo models used in R428 dihydrochloride research.

| Cell Line | Cancer Type | In Vivo Model |

| MDA-MB-231 | Breast Cancer | Orthotopic (Mammary Fat Pad) |

| 4T1 | Breast Cancer | Orthotopic (Mammary Fat Pad) |

Angiogenesis Models (e.g., Corneal Micropocket Models)

The anti-angiogenic properties of R 428 dihydrochloride have been evaluated using established in vivo assays, notably the corneal micropocket model. acs.org This model is a robust and quantitative method for assessing angiogenesis because it utilizes the naturally avascular cornea, providing a clear background to visualize new blood vessel growth. nih.gov In this assay, a pellet containing a specific growth factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), is surgically implanted into a pocket created in the corneal stroma of a mouse. nih.govnih.gov The subsequent growth of blood vessels from the limbal vasculature toward the pellet is then monitored and quantified over several days. nih.gov

Research has demonstrated that R 428 is an inhibitor of angiogenesis in the corneal micropocket model. acs.org This finding supports the role of its target, the Axl receptor tyrosine kinase, in mediating angiogenic processes. The inhibition of new blood vessel formation is a critical aspect of cancer therapy, as it can restrict tumor growth and metastasis by limiting the tumor's supply of oxygen and nutrients.

Models of Pulmonary Hypertension (e.g., Sugen 5416/Hypoxia Rat Model, Monocrotaline-Induced PH in Rats)

This compound has been investigated in established preclinical models of pulmonary hypertension (PH), including the monocrotaline (MCT) and the Sugen 5416/hypoxia (SuHOX) rat models. researchgate.netnih.govatsjournals.orgresearchgate.net These are considered "gold-standard" methods for studying pulmonary arterial hypertension (PAH). The MCT model involves a single injection of monocrotaline, which induces pulmonary vascular remodeling and right ventricular hypertrophy. researchgate.net The SuHOX model combines the administration of a VEGF receptor antagonist (Sugen 5416) with chronic hypoxia, leading to a severe PH phenotype with angioobliterative lesions that closely mimic those seen in human PAH. researchgate.netahajournals.org

In studies utilizing both the MCT and SuHOX models, the Axl receptor was found to be upregulated. nih.govatsjournals.org However, contrary to the therapeutic effects observed in cancer models, treatment with R 428 in vivo unexpectedly aggravated experimental PH. nih.govatsjournals.org Administration of R 428 in these rat models led to several adverse outcomes, as detailed in the table below.

| Parameter | Model | Observation with R 428 Treatment |

| Right Ventricular Systolic Pressure (RVSP) | MCT & SuHOX | Increased |

| Right Ventricle (RV) Hypertrophy | MCT & SuHOX | Aggravated |

| Cardiac Output | MCT & SuHOX | Decreased |

| Pulmonary Vascular Remodeling | MCT & SuHOX | Deteriorated |

| BMPR2 Signaling | MCT & SuHOX | Abrogated/Inhibited |

| Pulmonary Endothelial Cell Apoptosis | SuHOX | Elevated |

| Pro-inflammatory Response | SuHOX | Augmented |

This table summarizes findings from studies where R 428 was administered in rat models of pulmonary hypertension. researchgate.netnih.govatsjournals.org

Assessment of Tumor Spread and Survival in Animal Models

The efficacy of this compound in controlling cancer progression has been assessed in various animal models of metastasis, where it has shown significant therapeutic value. researchgate.net Key models used in this research include orthotopic and intracardiac injection models of metastatic breast cancer.

| Animal Model | Cancer Type | Key Findings with R 428 Treatment |

| 4T1 Orthotopic | Breast Cancer | Extended median survival (>80 days vs. 52 days for control) researchgate.net |

| MDA-MB-231 Intracardiac | Breast Cancer | Reduced metastatic burden researchgate.net |

| Liver Micrometastasis Model | Breast Cancer | Synergized with cisplatin (B142131) to enhance tumor suppression researchgate.net |

| Pancreatic Cancer Xenograft | Pancreatic Cancer | Reduced growth of tumors with activated Axl nih.gov |

This table presents key outcomes from preclinical studies evaluating the effect of R 428 on tumor spread and survival. researchgate.netnih.gov

These results collectively demonstrate that selective inhibition of Axl signaling by R 428 can regulate breast cancer metastasis at multiple levels, ultimately prolonging the survival of animals with metastatic tumors. researchgate.net

Evaluation of Biological Markers in Animal Tissues

Pharmacodynamic studies of this compound involve the evaluation of key biological markers in tumor and host tissues from animal models to confirm target engagement and understand downstream effects. This analysis often focuses on cytokines and regulators of the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis. researchgate.net

In preclinical models of breast cancer, tumors from animals treated with R 428 displayed a dose-dependent reduction in the expression of specific biomarkers. researchgate.net Notably, the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), a pro-inflammatory cytokine, was reduced. researchgate.net Furthermore, a significant decrease was observed in the expression of Snail, a key transcriptional regulator that drives EMT. researchgate.net In other studies involving breast cancer cells, R 428 treatment suppressed the expression of mesenchymal markers such as N-cadherin and Vimentin. nih.gov

| Biomarker Category | Specific Marker | Effect of R 428 Treatment |

| Cytokine | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Dose-dependent reduction in expression researchgate.net |

| EMT Regulator | Snail | Dose-dependent reduction in expression researchgate.net |

| Mesenchymal Marker | N-cadherin | Suppressed expression nih.gov |

| Mesenchymal Marker | Vimentin | Suppressed expression nih.gov |

This table highlights the modulation of key biological markers in animal tissues following treatment with R 428.

These findings provide mechanistic insight into how R 428 exerts its anti-metastatic effects, linking the inhibition of the Axl kinase to the downregulation of specific cytokines and critical EMT-driving transcription factors within the tumor microenvironment. researchgate.net

Computational and Bioinformatics Approaches

Computational and bioinformatics methods have been employed to investigate this compound (also known as BGB324) and its target, Axl kinase. dergipark.org.tr These in silico approaches are valuable for rational drug design, predicting binding affinities, and understanding molecular interactions. nih.govfrontiersin.org

Molecular docking and molecular dynamics (MD) simulations have been used to study the binding of R 428 and its derivatives to the Axl receptor. nih.govnih.govfrontiersin.org These techniques model the interaction between the small molecule inhibitor and the ATP-binding pocket of the kinase domain at an atomic level. nih.govfrontiersin.org For instance, one study used molecular docking to design a novel derivative of an R 428 analog, which was then confirmed by MD simulations to have a high affinity for the Axl receptor. nih.govfrontiersin.org Another computational study explored the binding potential of BGB324 to MerTK, a related kinase, to investigate its dual-inhibitor potential. dergipark.org.tr

Future Directions in R 428 Dihydrochloride Preclinical Research

Investigation of Axl's Complex Roles in Disease Pathogenesis and Immunoregulation in Preclinical Settings

The AXL signaling pathway is implicated in a wide array of tumor-promoting processes, and a deeper understanding of these roles is critical for the strategic application of R 428. AXL is not merely a growth promoter but a key regulator of the tumor microenvironment and immune landscape researchgate.net.

AXL expression is associated with poor clinical outcomes and drives tumor progression, invasion, and the epithelial-mesenchymal transition (EMT) researchgate.net. Its activation fosters an immune-cold or immunosuppressive tumor microenvironment nih.gov. This is characterized by several key features:

Suppression of T-cell Activity: AXL signaling leads to reduced infiltration of CD8+ cytotoxic T-cells, which are essential for killing cancer cells nih.gov. Preclinical data shows that inhibiting AXL with bemcentinib (B612113) can increase the killing of cancer cells by cytotoxic T-lymphocytes (CTL) and NK-cells biospace.comprnewswire.com.

Resistance to Immune Attack: AXL plays a multifaceted role in helping cancer cells escape the immune system by decreasing antigen presentation and making them inherently more resistant to being killed by immune cells nih.gov.

Upregulation of Immune Checkpoints: AXL signaling can up-regulate the expression of PD-L1, a key protein that cancer cells use to turn off attacking T-cells nih.gov.

Preclinical research using R 428 has confirmed that inhibiting AXL can reverse these effects. Studies in mouse models show that R 428 suppresses tumor growth in part by engaging the immune system nih.gov. This remodeling of the tumor microenvironment towards a more immune-stimulated state provides a strong biological rationale for combining AXL inhibitors with immunotherapies like PD-1/PD-L1 blockers nih.gov. Beyond cancer, AXL is also involved in the pathogenesis of viral diseases by acting as a negative regulator of the innate immune response; its inhibition has been shown to suppress infections from viruses like RSV and enhance antiviral interferon-stimulated gene induction nih.gov.

Development of Advanced Preclinical Models for Efficacy and Resistance Studies

To better predict clinical outcomes and understand mechanisms of resistance, research is moving beyond traditional 2D cell cultures and simple xenograft models. The development and use of more sophisticated preclinical models are crucial for evaluating R 428.

Current and future research directions in preclinical modeling include:

Syngeneic and Humanized Mouse Models: To properly study the immunomodulatory effects of R 428, it is essential to use models with a competent immune system. Syngeneic models (implanting mouse tumors into immune-competent mice of the same strain) and humanized mouse models (mice engrafted with human immune cells) are critical for evaluating combinations with immune checkpoint inhibitors nih.govmdpi.com.

Genetically Engineered Mouse Models (GEMMs): Models that harbor specific genetic alterations, such as STK11 mutations in NSCLC, are being used to study R 428's efficacy in defined patient subpopulations known to be resistant to standard therapies prnewswire.com.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity and architecture of the original human tumor. These are invaluable for efficacy testing and identifying biomarkers of response and resistance.

Co-culture and Organoid Systems: 3D organoid cultures and co-culture systems that include stromal and immune cells can more accurately model the tumor microenvironment. These in vitro systems are crucial for studying how the bone marrow stroma, for example, confers resistance to certain therapies and how R 428 can overcome it nih.gov.